![molecular formula C22H22O9 B12501400 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one
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Overview
Description
7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one involves multiple steps, including the formation of the chromen-4-one core and the subsequent attachment of the oxan-2-yl group. Common synthetic routes include the use of starting materials such as hydroxybenzaldehyde and methoxyphenyl derivatives, followed by cyclization and glycosylation reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It shows potential as a therapeutic agent for treating various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and regulate gene expression. These effects are mediated through its ability to scavenge free radicals, chelate metal ions, and interact with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Diosmetin: 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone
Luteolin: 5,7,3’,4’-Tetrahydroxyflavone
Quercetin: 3,5,7,3’,4’-Pentahydroxyflavone
Uniqueness
7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
The compound 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one is a complex organic molecule with significant biological activity. Its structure includes multiple hydroxyl groups and a chromenone moiety, suggesting potential pharmacological properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H22O10, characterized by a high oxygen content typical for glycosides. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it a candidate for various biological interactions.
Property | Description |
---|---|
Molecular Formula | C22H22O10 |
Solubility | Soluble in water |
Functional Groups | Hydroxyl, Methoxy |
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : The presence of multiple hydroxyl groups contributes to strong antioxidant properties, which help in scavenging free radicals.
- Anticancer Effects : Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis through various pathways, including the ERK pathway .
- Anti-inflammatory Activity : Compounds related to flavonoids are known for their ability to modulate inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Signaling Modulation : It may interact with specific receptors or enzymes involved in cell signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of related flavonoids on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways . While specific data on this compound is limited, its structural similarity suggests comparable effects.
Case Study 2: Antioxidant Efficacy
Research on related glycosides has demonstrated their ability to reduce oxidative stress markers in vitro. For instance, flavonoids have been shown to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation .
Comparative Analysis with Similar Compounds
The following table highlights other compounds with similar structures and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | Similar chromenone core | Antioxidant, Anticancer |
5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | Contains methoxy group | Antioxidant |
2-Hydroxyisoorientin | Similar glycoside structure | Significant antioxidant activity |
Properties
Molecular Formula |
C22H22O9 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
7-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H22O9/c1-28-21-17(9-23)31-22(20(27)19(21)26)30-13-6-7-14-16(8-13)29-10-15(18(14)25)11-2-4-12(24)5-3-11/h2-8,10,17,19-24,26-27H,9H2,1H3 |
InChI Key |
BVKFFAQGFXJQBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |
Origin of Product |
United States |
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